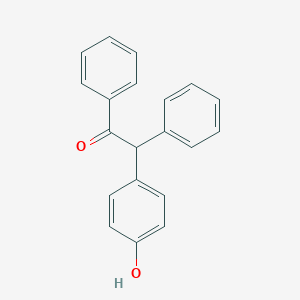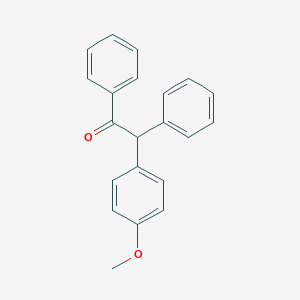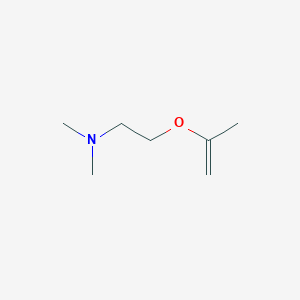
2-(Isopropenyloxy)-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isopropenyloxy)-N,N-dimethylethanamine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as Quaternary Ammonium Salt and is a derivative of dimethylamine.
作用機序
The mechanism of action of 2-(Isopropenyloxy)-N,N-dimethylethanamine is not well understood. However, it is believed that this compound acts as a phase-transfer catalyst and facilitates the transfer of reactants between two immiscible phases. This mechanism has been used in various reactions, including the synthesis of new materials and the development of new drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Isopropenyloxy)-N,N-dimethylethanamine are not well studied. However, it has been found to be relatively non-toxic and safe to handle. This compound has also been found to have low volatility, making it easy to handle and store.
実験室実験の利点と制限
One of the advantages of using 2-(Isopropenyloxy)-N,N-dimethylethanamine in lab experiments is its high yield and ease of synthesis. This compound is also relatively non-toxic and safe to handle. However, one of the limitations of using this compound is its limited solubility in water, which can limit its use in certain reactions.
将来の方向性
There are several future directions for the use of 2-(Isopropenyloxy)-N,N-dimethylethanamine in scientific research. One of the potential applications of this compound is in the development of new drugs and treatments for cancer. Additionally, this compound can be used in the synthesis of new materials, such as polymers and ionic liquids. Further research is needed to better understand the mechanism of action and potential applications of 2-(Isopropenyloxy)-N,N-dimethylethanamine.
Conclusion:
In conclusion, 2-(Isopropenyloxy)-N,N-dimethylethanamine is a chemical compound that has potential applications in scientific research. This compound is relatively easy to synthesize and has been used as a phase-transfer catalyst in various reactions. Additionally, this compound has potential applications in the development of new drugs and treatments for cancer. Further research is needed to better understand the mechanism of action and potential applications of 2-(Isopropenyloxy)-N,N-dimethylethanamine.
合成法
The synthesis of 2-(Isopropenyloxy)-N,N-dimethylethanamine can be achieved by the reaction of isopropenyl alcohol with dimethylamine in the presence of a catalyst. This reaction results in the formation of a quaternary ammonium salt. The synthesis of this compound is relatively simple, and the yield is high.
科学的研究の応用
2-(Isopropenyloxy)-N,N-dimethylethanamine has been found to have potential applications in scientific research. It is a useful reagent in organic synthesis, and it has been used as a phase-transfer catalyst in various reactions. This compound has also been used in the synthesis of new materials, such as polymers and ionic liquids. Furthermore, 2-(Isopropenyloxy)-N,N-dimethylethanamine has been used in the development of new drugs and as a potential treatment for cancer.
特性
CAS番号 |
154660-36-3 |
|---|---|
製品名 |
2-(Isopropenyloxy)-N,N-dimethylethanamine |
分子式 |
C7H15NO |
分子量 |
129.2 g/mol |
IUPAC名 |
N,N-dimethyl-2-prop-1-en-2-yloxyethanamine |
InChI |
InChI=1S/C7H15NO/c1-7(2)9-6-5-8(3)4/h1,5-6H2,2-4H3 |
InChIキー |
XBTWBCXOFVKTNF-UHFFFAOYSA-N |
SMILES |
CC(=C)OCCN(C)C |
正規SMILES |
CC(=C)OCCN(C)C |
同義語 |
Ethanamine, N,N-dimethyl-2-[(1-methylethenyl)oxy]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



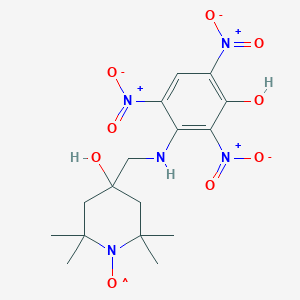
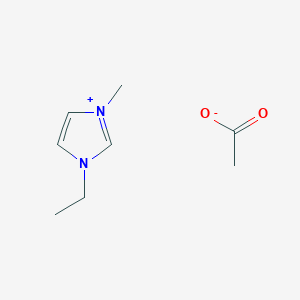
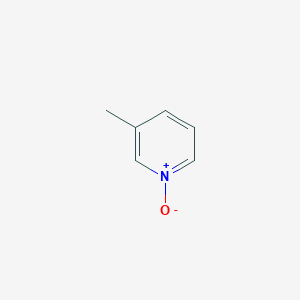
![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)

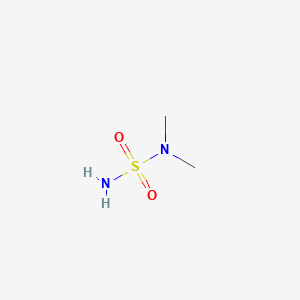
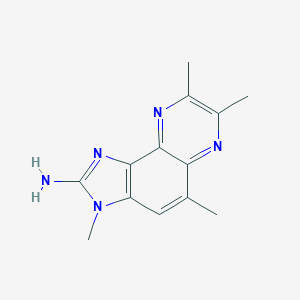
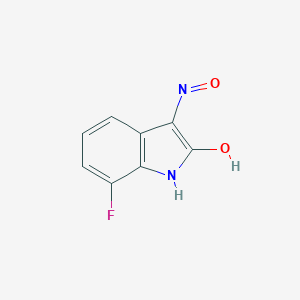
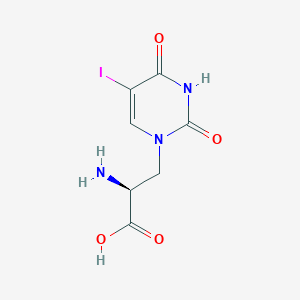
![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)
